molecular formula C12H11NO5 B13141336 3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid

3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid

Cat. No.: B13141336
M. Wt: 249.22 g/mol
InChI Key: KSFJEAVEIAOVQF-UHFFFAOYSA-N
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Description

3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid is an organic compound with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol . This compound is characterized by the presence of a cyano group, an ethoxy group, and a benzoic acid moiety, making it a versatile building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxybenzoic acid.

    Esterification: The hydroxyl group of 4-hydroxybenzoic acid is esterified with ethyl chloroformate to form 4-(ethoxycarbonyl)benzoic acid.

    Nitrile Formation: The esterified product is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide to introduce the cyano group at the para position relative to the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large-scale esterification using ethyl chloroformate.

    Cyanation: Cyanation using industrial-grade cyanating agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the benzoic acid moiety can interact with enzymes and receptors. The ethoxy group provides additional sites for chemical modifications, enhancing the compound’s versatility in various applications.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanobenzoic acid: Lacks the ethoxy group, making it less versatile in chemical modifications.

    4-Ethoxybenzoic acid: Lacks the cyano group, reducing its reactivity in nucleophilic addition reactions.

    4-Cyanobenzoic acid: Similar structure but without the ethoxy group, limiting its applications compared to 3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid.

Uniqueness

This compound is unique due to the presence of both the cyano and ethoxy groups, which provide a balance of reactivity and versatility. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

3-cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid

InChI

InChI=1S/C12H11NO5/c1-2-17-11(14)7-18-10-4-3-8(12(15)16)5-9(10)6-13/h3-5H,2,7H2,1H3,(H,15,16)

InChI Key

KSFJEAVEIAOVQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C(=O)O)C#N

Origin of Product

United States

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